molecular formula C10H9NO2 B13813731 3-Ethenoxy-4-methoxybenzonitrile

3-Ethenoxy-4-methoxybenzonitrile

Cat. No.: B13813731
M. Wt: 175.18 g/mol
InChI Key: IWRSXFWZPBVCKS-UHFFFAOYSA-N
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Description

3-Ethenoxy-4-methoxybenzonitrile is an organic compound with the molecular formula C10H11NO2. It is a derivative of benzonitrile, characterized by the presence of an ethenoxy group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-ethenoxy-4-methoxybenzonitrile involves the reaction of 3-hydroxy-4-methoxybenzonitrile with bromoethane in the presence of potassium carbonate and dimethylformamide. The reaction mixture is heated to 100°C and stirred for 8 hours. After cooling, the product is extracted with ethyl acetate and dried to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Ethenoxy-4-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethenoxy-4-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethenoxy-4-methoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethenoxy-4-methoxybenzonitrile is unique due to the presence of both ethenoxy and methoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-ethenoxy-4-methoxybenzonitrile

InChI

InChI=1S/C10H9NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h3-6H,1H2,2H3

InChI Key

IWRSXFWZPBVCKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)OC=C

Origin of Product

United States

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